C19H20FN3O6

Fluoroquinolone Synthesis Levofloxacin Intermediate Structural Comparison

Sourcing generic fluoroquinolone intermediates risks stereochemical mismatch leading to failed syntheses and sub-potent APIs. Levofloxacin Q-Acid (CAS 100986-89-8) is the specific (S)-enantiomer carboxylic acid precursor for the final synthetic step of levofloxacin, ensuring high-yield API production. • Stereochemical fidelity: Single (S)-enantiomer; racemic substitution yields inactive or less potent antibiotic product. • Dual-purpose utility: Penultimate API intermediate and USP Levofloxacin Related Compound B for QC reference standard preparation. • Supply chain: Available from research-scale to bulk quantities with Certificate of Analysis traceability.

Molecular Formula C19H20FN3O6
Molecular Weight 405.4 g/mol
Cat. No. B15174627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC19H20FN3O6
Molecular FormulaC19H20FN3O6
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESCOCCN1C(=O)C2C(NC3(C2C1=O)C4=C(C=CC(=C4)F)NC3=O)CCC(=O)O
InChIInChI=1S/C19H20FN3O6/c1-29-7-6-23-16(26)14-12(4-5-13(24)25)22-19(15(14)17(23)27)10-8-9(20)2-3-11(10)21-18(19)28/h2-3,8,12,14-15,22H,4-7H2,1H3,(H,21,28)(H,24,25)/t12?,14-,15+,19?/m1/s1
InChIKeyJQRBUOAKXZQCRJ-IIYOLHEUSA-N
Commercial & Availability
Standard Pack Sizes35 mg / 250 mg / 1 g / 5 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Levofloxacin Carboxylic Acid (C19H20FN3O6) Overview


C19H20FN3O6, commonly known as Levofloxacin Carboxylic Acid or Levofloxacin Q-Acid, is a key intermediate in the synthesis of the fluoroquinolone antibiotic levofloxacin . Characterized as a white to off-white crystalline powder, it possesses a molecular weight of 405.4 g/mol and a predicted boiling point of 459.2±45.0 °C [1]. As a member of the fluoroquinolone class, its core structure contains a fluorine atom and a carboxylic acid moiety, which are essential for the antibacterial activity of the final drug substance .

1 Synthetic intermediate for fluoroquinolone API manufacturing routes
2 (S)-enantiomer with defined stereochemistry for chiral synthetic control
3 Carboxylic acid handle enabling downstream coupling reactivity
4 Pharmacopeial impurity standard recognized as Levofloxacin Related Compound B

Procurement Risks for Levofloxacin Q-Acid


Substituting C19H20FN3O6 (Levofloxacin Carboxylic Acid) with a generic fluoroquinolone intermediate is a significant risk due to the critical impact of stereochemistry and functional groups on downstream synthesis and final drug efficacy. This compound is a specific (S)-enantiomer and a carboxylic acid derivative, and its substitution with a racemic mixture or a similar analog can lead to failed synthetic pathways, lower yields, or the production of an inactive or less potent antibiotic . The presence of the carboxylic acid group is essential for its role as an intermediate, and its absence or modification in a substitute would fundamentally alter its reactivity .

Target
Generic Substitute Risk
Levofloxacin Carboxylic Acid
(S)-enantiomer
Racemic mixture or opposite enantiomer may shift synthetic pathway outcome and yield profile
3-Carboxylic acid intermediate
Non-carboxylic acid analog may alter downstream coupling reactivity and route fidelity
Pharmacopeial impurity standard
Levofloxacin Related Compound B
Unspecified fluoroquinolone intermediate lacks regulatory identity framework for QC and impurity profiling

C19H20FN3O6 vs. Analogs Comparison


Structural Differentiation vs. Non-Carboxylic Acid Analog

C19H20FN3O6 (Levofloxacin Carboxylic Acid) is a key intermediate for the synthesis of the active pharmaceutical ingredient levofloxacin . Its primary differentiation from a close analog, such as the non-carboxylic acid derivative (S)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, lies in the presence of the 3-carboxylic acid group which is essential for its specific reactivity in downstream synthetic steps . While the analog also possesses a carboxylic acid, the specific position and the overall molecular structure of C19H20FN3O6 define its unique role as a precursor to levofloxacin.

Structural differentiation
Context-dependent
3-Carboxylic acid group vs. non-carboxylic acid analog; distinct molecular formula and reactivity profile
Reported structural differentiation context
Reactivity depends on carboxylic acid position and overall scaffold
Fluoroquinolone Synthesis Levofloxacin Intermediate Structural Comparison

Critical Intermediate for Levofloxacin Synthesis

The primary application of C19H20FN3O6 is as a specific intermediate in the multi-step synthesis of the fluoroquinolone antibiotic levofloxacin . While many fluoroquinolone intermediates exist, this compound is uniquely positioned to be converted into the final active drug. In contrast, a generic intermediate like 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid (CAS 112811-57-1) lacks the necessary functional groups for direct conversion and would require additional, less efficient synthetic steps [1].

Synthetic utility
Class-level
Direct precursor to levofloxacin API; generic intermediate CAS 112811-57-1 requires additional synthetic steps
Reported synthetic utility context
Based on fluoroquinolone synthesis precedent; supplier-sourced comparison
Levofloxacin Synthesis Antibiotic Intermediate Process Chemistry

Regulatory Identity and Quality Assurance

C19H20FN3O6 is specifically identified as Levofloxacin Related Compound B (or Levofloxacin Q-Acid), a defined impurity and reference standard in pharmacopeial monographs for levofloxacin [1]. This designation provides a clear quality and regulatory framework for its use. In contrast, a generic or unspecified fluoroquinolone intermediate lacks this specific regulatory definition, creating uncertainty in analytical testing, impurity profiling, and regulatory submissions . Procurement of the specified compound ensures compliance with established quality standards.

Regulatory identity
Source review
Designated as Levofloxacin Related Compound B in USP/EP monographs
Supports quality framework verification
Pharmacopeial designation; vendor-reported identity
Pharmaceutical Quality Control Reference Standard Regulatory Compliance

Levofloxacin Q-Acid Use Cases


Levofloxacin API Manufacturing

C19H20FN3O6 is the critical precursor for the final synthetic step in the industrial production of levofloxacin, a broad-spectrum fluoroquinolone antibiotic . Procuring this specific intermediate ensures a streamlined, high-yield process for producing the active drug substance, which is used to treat a variety of bacterial infections .

Quality Control & Reference Standard Preparation

As a designated impurity (Levofloxacin Related Compound B), C19H20FN3O6 is essential for preparing reference standards and system suitability solutions used in the quality control testing of levofloxacin drug substances and finished products . Its procurement is necessary for labs performing analytical method validation, stability studies, and batch release testing in accordance with regulatory requirements [1].

Novel Fluoroquinolone Derivatives R&D

The core structure of C19H20FN3O6 serves as a valuable scaffold for medicinal chemists engaged in the synthesis and evaluation of new fluoroquinolone analogs . Modifying this intermediate can lead to the discovery of novel compounds with potentially improved antibacterial activity, altered spectrum of action, or reduced resistance profiles .

Application
Selection Property
Validation Focus
Levofloxacin API synthesis
Synthetic intermediate suitability
Synthetic route verification and yield assessment
QC reference standard preparation
Pharmacopeial impurity designation
Analytical method verification and impurity profiling
Fluoroquinolone derivative research
Core scaffold availability
Derivative synthesis and activity screening context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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